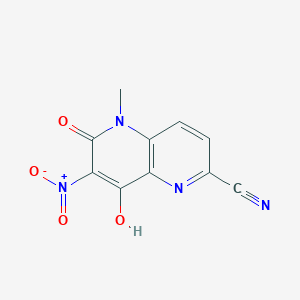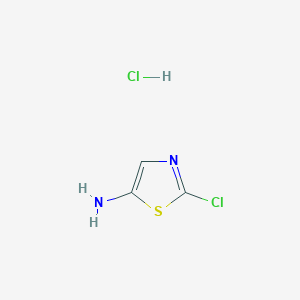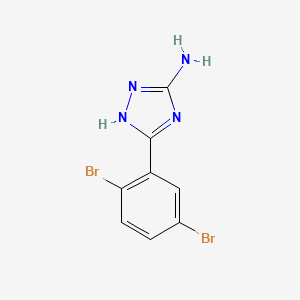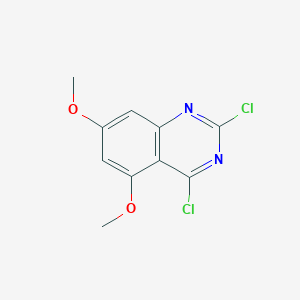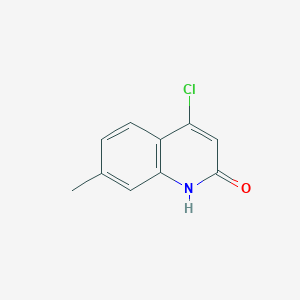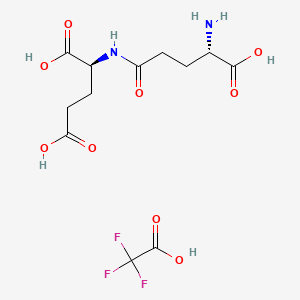
Methyl 2-(4-acetyl-2-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-acetyl-2-chlorophenyl)acetate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of phenylacetic acid and contains both an acetyl and a chloro group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-2-chlorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{2-(4-acetyl-2-chlorophenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing by-products. Additionally, the reaction can be optimized by controlling temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Methyl 2-(4-acetyl-2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-(4-acetyl-2-chlorophenyl)acetic acid.
Reduction: Methyl 2-(4-hydroxy-2-chlorophenyl)acetate.
Substitution: Methyl 2-(4-amino-2-chlorophenyl)acetate or Methyl 2-(4-mercapto-2-chlorophenyl)acetate.
科学的研究の応用
Methyl 2-(4-acetyl-2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Methyl 2-(4-acetyl-2-chlorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the acetyl and chloro groups can influence its interaction with molecular targets, affecting its potency and selectivity.
類似化合物との比較
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Lacks the acetyl group, making it less versatile in certain synthetic applications.
Methyl 2-(4-chlorophenyl)acetate: Similar structure but without the acetyl group, leading to different reactivity and applications.
Methyl 2-(4-acetylphenyl)acetate: Lacks the chloro group, which can affect its chemical properties and biological activity.
Uniqueness
Methyl 2-(4-acetyl-2-chlorophenyl)acetate is unique due to the presence of both the acetyl and chloro groups on the aromatic ring
特性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC名 |
methyl 2-(4-acetyl-2-chlorophenyl)acetate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChIキー |
NDBSNEKTHUJRFZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


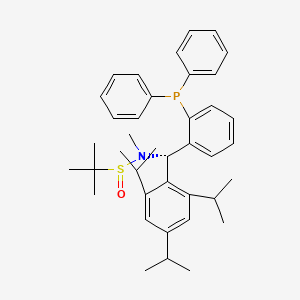
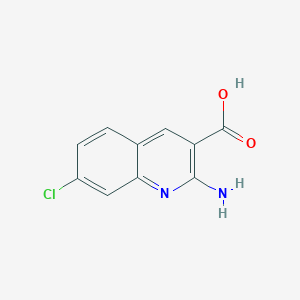

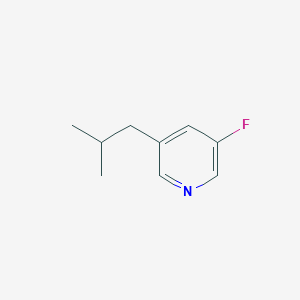
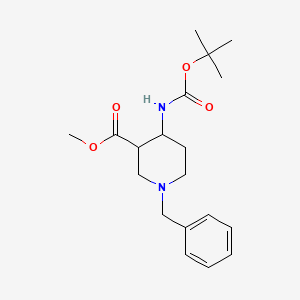
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
